N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-6-(trifluoromethyl)pyrazine-2-carboxamide
Description
N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-6-(trifluoromethyl)pyrazine-2-carboxamide is a complex organic compound that features a pyridazinone and pyrazine ring system
Properties
IUPAC Name |
N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-6-(trifluoromethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-3-8-9(13(24)23-22-10(8)4-2)5-20-14(25)11-6-19-7-12(21-11)15(16,17)18/h6-7H,3-5H2,1-2H3,(H,20,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLAFKDABOQJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NN=C1CC)CNC(=O)C2=CN=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-6-(trifluoromethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include derivatives of pyridazinone and pyrazine. The synthetic route may involve:
Formation of the Pyridazinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazine Ring: This step may involve nucleophilic substitution reactions.
Coupling Reactions: The final step usually involves coupling the pyridazinone and pyrazine derivatives under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-6-(trifluoromethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-6-(trifluoromethyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-6-(trifluoromethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethyl-6-oxo-1H-pyridazin-5-yl)methyl]-6-(trifluoromethyl)pyrazine-2-carboxamide
- N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-6-(fluoromethyl)pyrazine-2-carboxamide
Uniqueness
N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-6-(trifluoromethyl)pyrazine-2-carboxamide is unique due to the presence of both diethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These features can enhance its stability, reactivity, and potential efficacy in various applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
